2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The compound’s structure includes a pyridine ring, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide typically involves the following steps:
Amidation: The fluorinated hydrocarbon is then reacted with 2-(pyridin-2-yl)ethylamine under controlled conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The amidation step is carried out in reactors designed to maintain precise temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridine ring.
Oxidation and Reduction: The fluorinated chain can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups attached to the pyridine ring.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialized coatings and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated chain enhances the compound’s stability and bioavailability, while the pyridine ring facilitates binding to specific sites on target molecules. This dual functionality allows the compound to modulate biochemical pathways effectively.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanol: Another fluorinated compound with similar properties but different functional groups.
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Nonadecafluoro-1-decanamide: Similar structure but with a different amide group.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide is unique due to the combination of a highly fluorinated chain and a pyridine ring. This combination imparts distinct chemical properties, such as high stability, low reactivity, and specific binding capabilities, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
293764-83-7 |
---|---|
Molecular Formula |
C16H10F16N2O |
Molecular Weight |
550.24 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-(2-pyridin-2-ylethyl)nonanamide |
InChI |
InChI=1S/C16H10F16N2O/c17-8(18)10(19,20)12(23,24)14(27,28)16(31,32)15(29,30)13(25,26)11(21,22)9(35)34-6-4-7-3-1-2-5-33-7/h1-3,5,8H,4,6H2,(H,34,35) |
InChI Key |
ZZOGNCBLPNJXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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